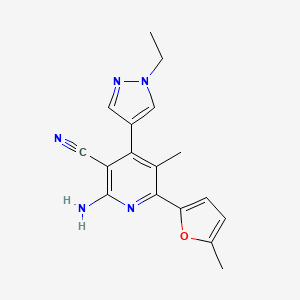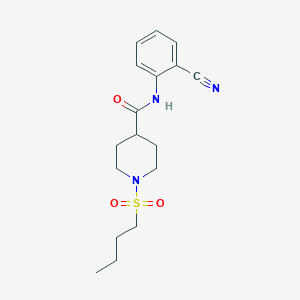![molecular formula C17H15N5O B5349758 4-[1-(3-pyridin-3-ylpropyl)-1H-imidazol-2-yl]-2,1,3-benzoxadiazole](/img/structure/B5349758.png)
4-[1-(3-pyridin-3-ylpropyl)-1H-imidazol-2-yl]-2,1,3-benzoxadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[1-(3-pyridin-3-ylpropyl)-1H-imidazol-2-yl]-2,1,3-benzoxadiazole, also known as PIM-1 kinase inhibitor, is a small molecule inhibitor that targets PIM-1 kinase, a serine/threonine kinase that plays a key role in regulating cell proliferation, apoptosis, and differentiation. PIM-1 kinase is overexpressed in many types of cancer, and its inhibition has been shown to have anti-tumor effects.
Wirkmechanismus
4-[1-(3-pyridin-3-ylpropyl)-1H-imidazol-2-yl]-2,1,3-benzoxadiazole kinase inhibitor works by inhibiting the activity of this compound kinase, which is overexpressed in many types of cancer cells. This compound kinase plays a key role in regulating cell proliferation, apoptosis, and differentiation, and its overexpression has been linked to tumor growth and resistance to chemotherapy and radiotherapy. By inhibiting this compound kinase, this compound kinase inhibitor can induce apoptosis and inhibit the growth of cancer cells.
Biochemical and Physiological Effects:
This compound kinase inhibitor has been shown to have several biochemical and physiological effects. It can induce apoptosis in cancer cells by activating caspases and inducing the release of cytochrome c from mitochondria. This compound kinase inhibitor can also inhibit the activity of various signaling pathways involved in cell proliferation and survival, such as the PI3K/Akt/mTOR pathway and the JAK/STAT pathway. In addition, this compound kinase inhibitor has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
4-[1-(3-pyridin-3-ylpropyl)-1H-imidazol-2-yl]-2,1,3-benzoxadiazole kinase inhibitor has several advantages for lab experiments. It is a small molecule inhibitor that can easily penetrate cells and tissues, and it has been extensively studied for its anti-tumor effects. However, this compound kinase inhibitor also has some limitations. It can have off-target effects on other kinases, and its efficacy can be affected by the genetic background of the cells being studied.
Zukünftige Richtungen
There are several future directions for the study of 4-[1-(3-pyridin-3-ylpropyl)-1H-imidazol-2-yl]-2,1,3-benzoxadiazole kinase inhibitor. One direction is to study its potential therapeutic effects in other diseases, such as diabetes and cardiovascular diseases. Another direction is to develop more potent and selective this compound kinase inhibitors that can overcome the limitations of current inhibitors. In addition, the combination of this compound kinase inhibitor with other targeted therapies or immunotherapies could be explored for the treatment of cancer. Finally, the development of biomarkers for patient selection and monitoring of treatment response could improve the clinical efficacy of this compound kinase inhibitor.
Synthesemethoden
The synthesis of 4-[1-(3-pyridin-3-ylpropyl)-1H-imidazol-2-yl]-2,1,3-benzoxadiazole kinase inhibitor involves several steps. The first step is the synthesis of 4-bromo-2,1,3-benzoxadiazole, which is then reacted with 3-pyridin-3-ylpropylamine to obtain the intermediate compound, 4-(3-pyridin-3-ylpropyl)-2,1,3-benzoxadiazole. The intermediate compound is then reacted with 1H-imidazole-1-carboxamidine to obtain the final product, this compound.
Wissenschaftliche Forschungsanwendungen
4-[1-(3-pyridin-3-ylpropyl)-1H-imidazol-2-yl]-2,1,3-benzoxadiazole kinase inhibitor has been extensively studied for its anti-tumor effects. It has been shown to inhibit the growth of various types of cancer cells, including prostate cancer, leukemia, lymphoma, and breast cancer. This compound kinase inhibitor has also been shown to enhance the efficacy of chemotherapy and radiotherapy in cancer treatment. In addition, this compound kinase inhibitor has been studied for its potential therapeutic effects in other diseases, such as diabetes, cardiovascular diseases, and inflammatory diseases.
Eigenschaften
IUPAC Name |
4-[1-(3-pyridin-3-ylpropyl)imidazol-2-yl]-2,1,3-benzoxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N5O/c1-6-14(16-15(7-1)20-23-21-16)17-19-9-11-22(17)10-3-5-13-4-2-8-18-12-13/h1-2,4,6-9,11-12H,3,5,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGKWMEDAXBMSRZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NON=C2C(=C1)C3=NC=CN3CCCC4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[1-({3-[2-(3,4-difluorophenyl)ethyl]-1-piperidinyl}carbonyl)cyclopropyl]amine hydrochloride](/img/structure/B5349676.png)
![N-(5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-2-phenylbutanamide](/img/structure/B5349682.png)
![N-[(4-ethyl-2-methyl-1,3-thiazol-5-yl)methyl]-1-methyl-6-propyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5349695.png)
![4-(4-chlorobenzoyl)-3-hydroxy-5-(3-methoxyphenyl)-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5349703.png)
![3-(4-chloro-2-nitrophenyl)-6-iodo-2-[2-(2-pyridinyl)vinyl]-4(3H)-quinazolinone](/img/structure/B5349720.png)
![(3-{1-[2-(4-sec-butylphenoxy)ethyl]-1H-benzimidazol-2-yl}propyl)formamide](/img/structure/B5349729.png)
![rel-(4aS,8aR)-1-[2-(methylamino)ethyl]-6-[(1-phenylcyclopropyl)carbonyl]octahydro-1,6-naphthyridin-2(1H)-one hydrochloride](/img/structure/B5349735.png)
![methyl (2R)-(4-hydroxyphenyl)[(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-ylcarbonyl)amino]acetate](/img/structure/B5349742.png)

![4-chloro-N-{3-[N-(3-methyl-4-nitrobenzoyl)ethanehydrazonoyl]phenyl}benzamide](/img/structure/B5349771.png)
![N-[1-(2,4-dimethylphenyl)ethyl]-2-methylcyclopropanecarboxamide](/img/structure/B5349782.png)
![5-{[4-(4-fluorobenzyl)-3-isopropyl-1,4-diazepan-1-yl]carbonyl}-2-methyl-4(1H)-pyridinone](/img/structure/B5349783.png)

![6-({[4-(1-pyrrolidinylcarbonyl)phenyl]amino}carbonyl)-3-cyclohexene-1-carboxylic acid](/img/structure/B5349798.png)